Acetohydroxamic acid, 2-(4-methylvaleramido)-, is a derivative of acetohydroxamic acid, which is known for its role as a potent inhibitor of urease enzymes in bacteria and plants. This compound is utilized primarily in the treatment of chronic urinary tract infections caused by urea-splitting bacteria. It has the chemical formula and a molecular weight of approximately 188.224 g/mol. The compound is classified under organic acids and derivatives, specifically as an acetohydroxamic acid.
The synthesis of acetohydroxamic acid, 2-(4-methylvaleramido)-, can be achieved through several methods. A notable method involves the reaction of hydroxylamine hydrochloride with methyl acetate. The process typically includes:
Another method utilizes hydroxylamine sulfate and ethyl acetate, employing sodium ethoxide as a catalyst under controlled temperatures (20 °C to 35 °C) for several hours to ensure complete reaction .
The molecular structure of acetohydroxamic acid, 2-(4-methylvaleramido)-, consists of a hydroxamic acid group attached to an acetamide backbone. The structural representation includes:
The compound exhibits various functional groups that contribute to its biological activity, including an amide and hydroxyl functional groups that are critical for urease inhibition .
Acetohydroxamic acid undergoes several chemical reactions pertinent to its function as an enzyme inhibitor:
The mechanism by which acetohydroxamic acid operates primarily involves its interaction with urease enzymes:
Acetohydroxamic acid exhibits several important physical and chemical properties:
These properties indicate that acetohydroxamic acid is stable under various conditions but sensitive to moisture and temperature fluctuations .
Acetohydroxamic acid has several scientific and medical applications:
Hydroxamic acids represent a privileged pharmacophore in medicinal chemistry, characterized by their distinctive -C(=O)N(OH)R functional group. First identified in 1869 by Lossen, these compounds gained significant scientific attention in the 20th century with the discovery of their native biological functions in microbial iron acquisition and as enzyme inhibitory motifs [2] [6]. The pivotal breakthrough occurred in the 1960s when researchers systematically explored their metalloenzyme inhibition capabilities, particularly against urease—a nickel-dependent enzyme critical for microbial virulence [3] [7]. This era established acetohydroxamic acid (AHA, CH₃CONHOH) as the foundational scaffold, demonstrating that the hydroxamate moiety coordinates active-site metal ions with high affinity [7].
The 1983 FDA approval of acetohydroxamic acid (Lithostat®) marked the first clinical validation of hydroxamates as therapeutic agents, specifically for urease-dependent urinary complications [2] [6]. This milestone catalyzed intensive research into structurally modified hydroxamates with enhanced potency and selectivity. By the 1990s, medicinal chemists developed sophisticated derivatives featuring lipophilic appendages and conformationally constrained architectures to optimize target engagement and bioavailability [5] [8]. The evolution continued with the integration of hydroxamates into cancer therapeutics (e.g., histone deacetylase inhibitors) and antiparasitic agents, demonstrating the scaffold's remarkable versatility [5]. Contemporary research focuses on rational modifications like the 2-(4-methylvaleramido) substituent in acetohydroxamic acid derivatives, designed to augment steric and electronic interactions with complex biological targets.
Table 1: Key Historical Milestones in Hydroxamic Acid Research
Time Period | Development | Significance | |
---|---|---|---|
1869 | Synthesis of first hydroxamic acid (Lossen) | Foundation of chemical class | |
1960s | Mechanistic studies of urease inhibition | Established metal-chelating capability | |
1983 | FDA approval of acetohydroxamic acid (Lithostat®) | First therapeutic hydroxamate | |
1990s-2000s | Design of lipophilic hydroxamate derivatives | Improved cellular penetration and target selectivity | |
2010s-Present | Development of spirocyclic and branched-chain hydroxamates | Enhanced conformational control and binding affinity | [2] [3] [5] |
The integration of a 2-(4-methylvaleramido) moiety into acetohydroxamic acid generates a hybrid scaffold with distinct three-dimensional properties. This modification appends a branched aliphatic chain [(CH₃)₂CHCH₂CH₂C(=O)NH-] at the acetohydroxamic acid's nitrogen atom, fundamentally altering its steric and electronic profile. The 4-methylvaleramido group introduces significant lipophilic character while maintaining conformational flexibility due to its rotatable bonds [5] [8]. Compared to unmodified acetohydroxamic acid (molecular weight 75.07 g/mol), this derivative exhibits increased molecular complexity and hydrophobic surface area, directly influencing target binding kinetics and cellular uptake [5].
Spectroscopic and crystallographic analyses reveal that such branched substituents promote specific molecular conformations where the isobutyl terminus folds toward the hydroxamate head. This creates a preorganized binding topology complementary to the deep hydrophobic pockets observed in metalloenzyme active sites [8]. Computational models indicate that the 4-methylvaleramido chain enhances van der Waals interactions within enzyme subsites previously inaccessible to shorter-chain hydroxamates [5].
The hydroxamate moiety's exceptional metal-chelating capability stems from its dual Lewis basic sites: the carbonyl oxygen and the hydroxylamine oxygen. Incorporation of the 2-(4-methylvaleramido) group induces subtle electronic modulation through its amide linkage, which conjugates with the core hydroxamate system [5] [8]. This extended conjugation slightly reduces the hydroxamate's pKₐ, enhancing its anionic character at physiological pH and strengthening nickel/cobalt coordination in metalloenzymes like urease [1] [7].
The branched aliphatic chain does not participate directly in metal binding but critically influences the spatial orientation of the hydroxamate group. This enables optimal bidentate coordination to the dinuclear nickel center in urease, where the carbonyl oxygen forms hydrogen bonds with conserved active-site residues (e.g., His221, Ala365) while the hydroxamate oxygen bridges both nickel ions [1] [7]. The 4-methylvaleramido substituent occupies an adjacent hydrophobic niche, effectively displacing catalytic water molecules and providing steric blockade against urea substrate access [7].
Table 2: Structural and Functional Comparison of Acetohydroxamic Acid Derivatives
Structural Feature | Acetohydroxamic Acid (AHA) | 2-(4-Methylvaleramido) Derivative | Functional Consequence | |
---|---|---|---|---|
Molecular Weight | 75.07 g/mol | ~216.26 g/mol | Increased steric occupancy in enzyme active sites | |
Key Functional Groups | -C(=O)NHOH | -NH-C(=O)CH₂CH₂CH(CH₃)₂ + -C(=O)NHOH | Enhanced hydrophobic interactions and hydrogen bonding capacity | |
Lipophilicity (Calculated logP) | ~-1.59 | ~1.2–1.8 | Improved membrane permeability | |
Metal Coordination | Bidentate Ni²⁺ chelation | Bidentate Ni²⁺ chelation with optimized geometry | Higher enzyme affinity (lower Kᵢ) | |
Active-Site Interactions | Hydrogen bonding (His221, Ala365) | Hydrogen bonding + hydrophobic packing | Extended residence time and competitive advantage over substrate | [1] [3] [5] |
Derivatization with 4-methylvaleramido confers significant functional advantages for inhibiting metalloenzymes beyond urease. The lipophilic side chain enhances passive diffusion across biological membranes, addressing a key limitation of polar hydroxamates like AHA [5] [8]. This property is particularly valuable for targeting intracellular pathogens (e.g., Trypanosoma spp.) or viral enzymes shielded within host cells.
In urease inhibition, derivatives bearing this substituent demonstrate >100-fold potency enhancements over AHA in enzymatic assays, attributable to both improved binding affinity (Kᵢ reduction) and prolonged dissociation kinetics [1] [7]. The branched alkyl chain also mitigates susceptibility to hydrolytic degradation, extending metabolic stability in biological systems [8]. Notably, these structural benefits translate to broader therapeutic potential against parasitic metalloenzymes (e.g., Trypanosoma iron superoxide dismutases) and viral proteases requiring zinc coordination for activity [5] [8]. The scaffold's adaptability is evidenced by its incorporation into spirocarbocyclic and hydantoin-based architectures, where the 4-methylvaleramido chain synergizes with conformational constraints to yield dual-acting antiviral/antiparasitic agents [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7